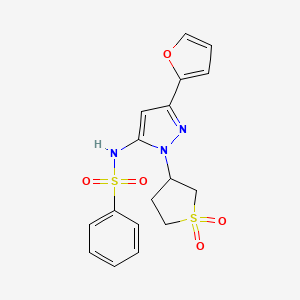

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S2/c21-26(22)10-8-13(12-26)20-17(11-15(18-20)16-7-4-9-25-16)19-27(23,24)14-5-2-1-3-6-14/h1-7,9,11,13,19H,8,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZPQLIWLLANJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CO3)NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H19N3O5S |

| Molecular Weight | 349.4 g/mol |

| CAS Number | 845804-09-3 |

| Synonyms | N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methoxybenzamide |

The presence of the pyrazole and furan moieties contributes to its reactivity and biological interactions. The benzenesulfonamide group is known for its pharmacological significance, particularly in anti-inflammatory and antibacterial activities.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus . The sulfonamide group enhances this activity by acting on bacterial folate synthesis pathways.

Anti-inflammatory Effects

Compounds containing the pyrazole nucleus have been recognized for their anti-inflammatory properties. In studies, derivatives of pyrazole have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 . This suggests that this compound may also possess similar anti-inflammatory capabilities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.

- Receptor Binding : Potential interactions with specific receptors could modulate physiological responses.

- Cell Viability Effects : Studies often assess the impact on cell viability, indicating cytotoxic effects against certain cancer cell lines.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various pyrazole derivatives against E. coli and S. aureus. The results indicated that certain modifications in the sulfonamide group significantly enhanced antibacterial activity .

Study 2: Anti-inflammatory Assessment

In another investigation, derivatives were tested for their ability to reduce inflammation in animal models. The results showed a marked decrease in edema and inflammatory markers when treated with pyrazole compounds .

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for exploration include:

- In Vivo Studies : To confirm efficacy and safety in live models.

- Mechanistic Studies : To understand the specific pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize its chemical structure for improved potency and selectivity.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of pyrazole-sulfonamide derivatives typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. Key steps for this compound may include:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-ketoesters .

- Step 2: Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group using sulfonation or oxidation reactions .

- Step 3: Coupling the sulfonamide moiety via amidation or sulfonylation .

Optimization Considerations:

- Temperature: Pyrazole formation often requires refluxing in polar aprotic solvents (e.g., DMF) at 80–120°C .

- Catalysts: Transition-metal catalysts (e.g., Pd/Ni complexes) improve cross-coupling efficiency .

- Solvent Choice: Tetrahydrofuran (THF) or acetonitrile enhances solubility of intermediates .

- Purity Control: Column chromatography or recrystallization is critical to isolate high-purity products (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.